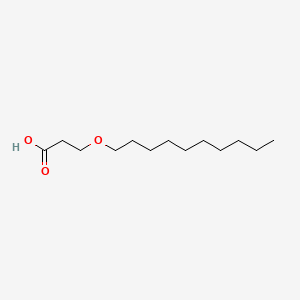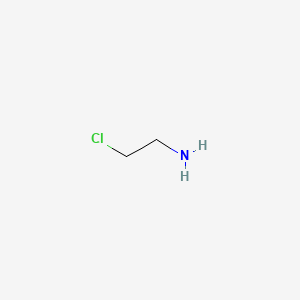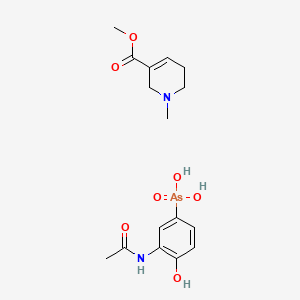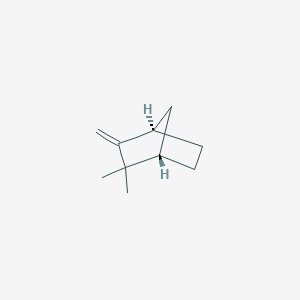
(-)-莰烯
概述
描述
(-)-Camphene: is a bicyclic monoterpene that is naturally occurring in various essential oils, including those of coniferous trees. It is a colorless crystalline solid with a characteristic pungent odor. This compound is used in the synthesis of fragrances, flavors, and pharmaceuticals due to its unique chemical properties.
科学研究应用
Chemistry:
- Used as a starting material in the synthesis of various organic compounds.
- Acts as a chiral building block in asymmetric synthesis.
Biology:
- Investigated for its antimicrobial properties against various bacterial and fungal strains.
- Studied for its potential anti-inflammatory effects.
Medicine:
- Explored for its use in the formulation of pharmaceuticals, particularly in the treatment of respiratory conditions.
Industry:
- Widely used in the fragrance industry for the production of perfumes and colognes.
- Utilized in the flavor industry to impart a woody, earthy aroma to food products.
作用机制
Target of Action
The primary targets of (-)-Camphene are yet to be definitively identified. The interaction of chemical compounds with biological targets is a complex process that involves various factors, including the compound’s structure, the target’s conformation, and the environment in which the interaction occurs .
Biochemical Pathways
It is known that the interaction of chemical compounds with biological systems can affect various biochemical pathways, leading to changes in cellular function . These changes can have downstream effects on the organism’s physiology and overall health.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (-)-Camphene are crucial in determining its bioavailability and overall effect on the organism . These properties are influenced by the compound’s physicochemical characteristics, such as its molecular weight and lipophilicity.
Result of Action
The molecular and cellular effects of (-)-Camphene’s action are complex and multifaceted. These effects can include changes in gene expression, alterations in cellular metabolism, and modulation of signaling pathways . The exact effects depend on the specific targets of (-)-Camphene and the context in which the interaction occurs.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (-)-Camphene . These factors can include the physical and chemical conditions of the environment, the presence of other chemical compounds, and the physiological state of the organism. Understanding how these factors influence the action of (-)-Camphene is crucial for predicting its effects and optimizing its use.
准备方法
Synthetic Routes and Reaction Conditions:
From Pinene: One common synthetic route involves the isomerization of alpha-pinene or beta-pinene under acidic conditions. This reaction typically uses catalysts such as sulfuric acid or aluminum chloride.
From Camphor: Another method involves the reduction of camphor using reagents like lithium aluminum hydride or sodium borohydride.
Industrial Production Methods: Industrial production of (-)-Camphene often involves the catalytic isomerization of alpha-pinene derived from turpentine oil. The process is optimized to achieve high yields and purity, making it suitable for commercial applications.
化学反应分析
Types of Reactions:
Oxidation: (-)-Camphene can undergo oxidation reactions to form camphor and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction of (-)-Camphene can yield isobornyl derivatives using reagents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur, where (-)-Camphene reacts with halogens such as chlorine or bromine to form halogenated camphene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Halogenation: Chlorine gas in the presence of light or a catalyst.
Major Products:
Oxidation: Camphor, camphene hydroperoxide.
Reduction: Isobornyl derivatives.
Halogenation: Chlorocamphene, bromocamphene.
相似化合物的比较
Alpha-Pinene: Another bicyclic monoterpene with similar structural features but different chemical reactivity.
Beta-Pinene: Similar to alpha-pinene but with a different arrangement of the double bond.
Camphor: An oxygenated derivative of camphene with distinct chemical properties.
Uniqueness:
- (-)-Camphene is unique due to its specific stereochemistry, which imparts distinct olfactory and chemical properties.
- Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
属性
IUPAC Name |
(1S,4R)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPUJAZIXJMDBK-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@H](C2)C1=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046538 | |
| Record name | (-)-Camphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5794-04-7 | |
| Record name | l-Camphene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5794-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Camphene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, (1S,4R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (-)-Camphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMPHENE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5YAV509FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-camphene?
A1: The molecular formula of (-)-camphene is C10H16, and its molecular weight is 136.23 g/mol.
Q2: Is there any available spectroscopic data on (-)-camphene?
A2: Yes, researchers frequently employ gas chromatography-mass spectrometry (GC-MS) to analyze (-)-camphene and other volatile compounds in essential oils. [, , , , , , , , ]
Q3: What materials are compatible with (-)-camphene?
A3: (-)-Camphene is often used in conjunction with biodegradable polyesters. In a study on air-filled polymeric microcapsules, (-)-camphene served as a solvent for the polyester, facilitating the formation of a polymeric wall during microcapsule production. []
Q4: How is (-)-camphene used in the production of other compounds?
A4: (-)-Camphene can be isomerized to produce other valuable compounds. One study demonstrated the use of turpentine, rich in α-pinene and camphene, as a raw material for synthesizing camphor. Fractional distillation followed by isomerization of the α-pinene and camphene fractions yielded camphor with comparable conversion rates to commercial processes. []
Q5: How do structural modifications of (-)-camphene affect its biological activity?
A5: Researchers have synthesized derivatives of (-)-camphene to explore their anti-tuberculosis activity. Specifically, modifications to (-)-camphene led to the discovery of three derivatives that exhibited promising activity against multidrug-resistant Mycobacterium tuberculosis at acidic pH, synergy with the anti-tuberculosis drug pyrazinamide, and low cytotoxicity. []
Q6: Are there any challenges associated with the stability of (-)-camphene?
A6: One study found that (-)-camphene, along with tricyclene, presented challenges in the industrial production of air-filled polymeric microcapsules due to their melting points above 30°C. [] This highlights the need to consider stability and formulation strategies when working with (-)-camphene.
Q7: What is the environmental fate of toxaphene, a pesticide containing chlorinated camphenes?
A7: Toxaphene, now banned due to its environmental persistence and toxicity, serves as a reminder of the potential long-term effects of chlorinated camphenes. Research has shown that toxaphene persists in the environment, accumulating in the Arctic even after its ban. [] This highlights the importance of understanding the environmental impact and degradation pathways of compounds containing (-)-camphene.
Q8: Are there any alternatives to (-)-camphene in specific applications?
A8: In the production of air-filled polymeric microcapsules, researchers explored cyclooctane and cyclohexane as alternatives to (-)-camphene due to their wider liquid temperature range. These alternatives improved production yields and acoustic attenuation. [] This illustrates the potential for finding suitable substitutes for (-)-camphene depending on the desired application.
Q9: What tools are available for studying (-)-camphene and related compounds?
A9: Researchers utilize various analytical methods, including GC-MS [, , , , , , , , ], dynamic headspace sampling coupled with thermal desorption-GC-MS [], and proton transfer reaction-mass spectrometry (PTR-MS) []. These methods allow for the identification, quantification, and characterization of (-)-camphene and its derivatives in complex mixtures, enabling further research and development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
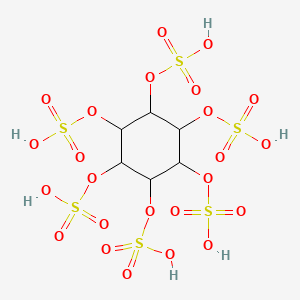
![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)
![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)
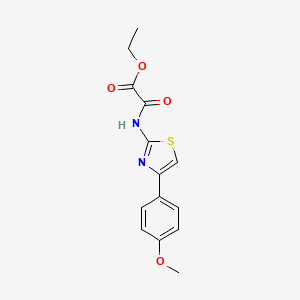

![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone](/img/structure/B1212210.png)
